Cas no 1257-08-5 ((-)-Epicatechin gallate)
(-)-Epicatechin gallate Chemical and Physical Properties
Names and Identifiers
-
- (-)-Epicatechin gallate
- ECG
- BENZOIC ACID, 3,4,5-TRIHYDROXY-, 2-(3,4-DIHYDROXYPHENYL)-3,4-DIHYDRO-5,7-DIHYDROXY-2H-1-BENZOPYRAN-3-YL ESTER, (2R-CIS)-
- EPICATECHIN GALLATE
- EPICATECHIN GALLATE, (-)-
- (-)-ECG
- (-)-CIS-3,3',4',5,7-PENTAHYDROXYFLAVANE 3-GALLATE
- (-)-CIS-2-(3,4-DIHYDROXYPHENYL)-3,4-DIHYDRO-1(2H)-BENZOPYRAN-3,5,7-TRIOL 3-GALLATE
- (2R,3R)-2-(3,4-DIHYDROXYPHENYL)-3,4-DIHYDRO-1(2H)-BENZOPYRAN-3,5,7-TRIOL 3-(3,4,5-TRIHYDROXYBENZOATE)
- Epicatechin gallate(ECG)
- EPICATECHIN GALLATE, (-)-(P)
- EPICATECHIN GALLATE, (-)-(P) PrintBack
- (-)-Epicatechin 3-O-gallate
- (−)-Epicatechin gallate
- (?)-Epicatechin gallate,from green tea
- 5-Ethyl-2-picoline
- (-)-cis-3,3′,4′,5,7-Pentahydroxyflavane 3-gallate
- [ "ECG" ]
- (-)-Epicatechin gallate/ECG
- rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate
- Spectrum5_000080
- DTXSID70925231
- EPICATECHINGALLATE, L-
- SDCCGMLS-0066549.P001
- epicatechin gallate (ECG)
- CHEMBL36327
- (?)-Epicatechin 3-gallate
- BDBM50153015
- epi-Catechin 3-O-gallate
- SpecPlus_000275
- MFCD00075936
- MEGxp0_000810
- (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate
- AKOS015965216
- (-)-EPI CATECHIN-3-O-GALLATE
- BRD-K50660797-001-03-6
- Benzoic acid, 3,4,5-trihydroxy-, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7- dihydroxy-2H-1-benzopyran-3-yl ester, (-)-cis-
- (-)-epicatechingallate
- (-) epicatechin gallate
- SCHEMBL39047
- [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
- KBio2_005930
- KBioGR_001980
- EPICATECHIN 3-O-GALLATE
- KBio1_001315
- Spectrum2_000165
- NSC 636594
- KBio3_001132
- SR-05000002675
- KBioSS_000794
- (-)-Epicatechin-3-O-gallate
- 1ST40120
- DivK1c_006371
- NCGC00179135-01
- epicatechin gallate, (2R-cis)-isomer
- Spectrum3_000246
- CCG-38376
- SPBio_000029
- GTPL12462
- 3,4,5-Trihydroxy-benzoic acid (2R,3R)-2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chroman-3-yl ester
- 3-Gallate(-)-Epicatechol
- KBio2_003362
- Q5382492
- BRD-K50660797-001-01-0
- LMPK12020090
- AM84365
- NSC-636594
- epicatechin monogallate
- NSC636594
- (-)EPICATECHIN GALLATE
- AS-15722
- L-ECG
- CHEBI:70255
- BSPBio_001632
- Epicatechin-3-galloyl ester
- Epicatechin 3-gallate
- UNII-92587OVD8Z
- Epicatechol, gallate
- Teatannin
- s3925
- Spectrum_000314
- epicatechin-gallate-(-)
- Spectrum4_001540
- epicatechin-3-O-gallate
- Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
- Epicatechin gallate, primary pharmaceutical reference standard
- Epicatechol, 3-gallate, (-)-
- EPICATECHOL 3-GALLATE
- SR-05000002675-1
- 1257-08-5
- 3,4,5-Trihydroxy-benzoic acid 2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chroman-3-yl ester
- 3-O-Galloylepicatechin
- NCGC00179135-02
- (-)-Epicatechin-3-gallate
- HY-N0002
- Q-200002
- (-)-Epicatechin gallate, >=98% (HPLC), from green tea
- CS-3761
- L-Epicatechin gallate
- (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate
- E0890
- (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate
- (-)epicatechingallate
- (-)-Epicatechin 3-gallate
- NS00094557
- AC-6037
- KBio2_000794
- 92587OVD8Z
- SPECTRUM210238
- [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chroman-3-yl] 3,4,5-trihydroxybenzoate
- ConMedNP.1826
- catechin-3-O-gallate
- ent-Epicatechin 3-O-gallate
- ent-Catechin 3-O-gallate
- Catechin 3-O-gallate
- C22H18O10
- BRD-K50660797-001-04-4
- BRD-K50660797-001-05-1
- C22594
-
- MDL: MFCD00075936
- Inchi: 1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m1/s1
- InChI Key: LSHVYAFMTMFKBA-TZIWHRDSSA-N
- SMILES: O1C2C=C(C=C(C=2C[C@H]([C@H]1C1C=CC(=C(C=1)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O
Computed Properties
- Exact Mass: 442.09000
- Monoisotopic Mass: 442.08999677 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 32
- Rotatable Bond Count: 4
- Complexity: 649
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 442.4
- XLogP3: 1.5
- Surface Charge: 0
- Tautomer Count: 998
- Topological Polar Surface Area: 177
Experimental Properties
- Color/Form: Powder
- Density: 1.8000
- Melting Point: 255°C(lit.)
- Boiling Point: 920.9°C at 760 mmHg
- Solubility: 36.86 mg/L @ 25 °C (est)
- Water Partition Coefficient: Soluble in water, acetone, DMSO, methanol.
- PSA: 177.14000
- LogP: 2.52760
- Sensitiveness: Sensitive to heat
- Solubility: Not determined
(-)-Epicatechin gallate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- FLUKA BRAND F CODES:10-23
- RTECS:DH9030000
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(-)-Epicatechin gallate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0002-10mM*1mLinDMSO |
(-)-Epicatechin gallate |
1257-08-5 | 98.39% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-N0002-5mg |
(-)-Epicatechin gallate |
1257-08-5 | 98.39% | 5mg |
¥250 | 2024-05-24 | |
| MedChemExpress | HY-N0002-10mg |
(-)-Epicatechin gallate |
1257-08-5 | 98.39% | 10mg |
¥350 | 2024-05-24 | |
| MedChemExpress | HY-N0002-25mg |
(-)-Epicatechin gallate |
1257-08-5 | 98.39% | 25mg |
¥580 | 2024-05-24 | |
| MedChemExpress | HY-N0002-50mg |
(-)-Epicatechin gallate |
1257-08-5 | 98.39% | 50mg |
¥800 | 2024-05-24 | |
| MedChemExpress | HY-N0002-100mg |
(-)-Epicatechin gallate |
1257-08-5 | 98.39% | 100mg |
¥1100 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E101658-10mg |
(-)-Epicatechin gallate |
1257-08-5 | ,≥98% | 10mg |
¥243.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E101658-50mg |
(-)-Epicatechin gallate |
1257-08-5 | ,≥98% | 50mg |
¥1132.90 | 2023-09-03 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0160-20mg |
(-)-Epicatechin gallate |
1257-08-5 | HPLC≥98% | 20mg |
¥180元 | 2023-09-15 | |
| ChemFaces | CFN99570-20mg |
(-)-Epicatechin gallate |
1257-08-5 | >=98% | 20mg |
$40 | 2021-07-22 |
(-)-Epicatechin gallate Suppliers
(-)-Epicatechin gallate Related Literature
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Pedro Mena,Letizia Bresciani,Nicoletta Brindani,Iziar A. Ludwig,Gema Pereira-Caro,Donato Angelino,Rafael Llorach,Luca Calani,Furio Brighenti,Michael N. Clifford,Chris I. R. Gill,Alan Crozier,Claudio Curti,Daniele Del Rio Nat. Prod. Rep. 2019 36 714
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James Warren Drynan,Michael N. Clifford,Jacek Obuchowicz,Nikolai Kuhnert Nat. Prod. Rep. 2010 27 417
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Himangshu Deka,Podma Pollov Sarmah,Arundhuti Devi,Pradip Tamuly,Tanmoy Karak RSC Adv. 2021 11 11457
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Rie Mukai,Takashi Fukuda,Asami Ohnishi,Takeshi Nikawa,Mutsuki Furusawa,Junji Terao Food Funct. 2021 12 408
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5. Oolong tea extract alleviates weight gain in high-fat diet-induced obese rats by regulating lipid metabolism and modulating gut microbiotaYen-Chen Tung,Zhi-Rong Liang,Meei-Ju Yang,Chi-Tang Ho,Min-Hsiung Pan Food Funct. 2022 13 2846
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Catechin gallates
- Flavonoids
- Polyphenols
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on (-)-Epicatechin gallate
Professional Introduction to Compound with CAS No. 1257-08-5 and Product Name (-)-Epicatechin gallate
Compound with CAS No. 1257-08-5, also known as (-)-Epicatechin gallate, is a polyphenolic compound that has garnered significant attention in the field of chemobiomedicine due to its remarkable biological activities and potential therapeutic applications. This compound, a derivative of epicatechin, is renowned for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties, making it a subject of extensive research in both academic and industrial settings.
The chemical structure of (-)-Epicatechin gallate consists of a flavanol structure with a gallate moiety attached to the 3-position of the B-ring. This unique arrangement imparts enhanced stability and bioactivity compared to its parent compound, epicatechin. The presence of multiple hydroxyl groups and the gallate ester significantly contributes to its strong chelating ability, which is pivotal in neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.
In recent years, (-)-Epicatechin gallate has been extensively studied for its potential role in neuroprotection. Research has demonstrated that this compound can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that (-)-Epicatechin gallate can inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease, by modulating various signaling pathways involved in neuroinflammation and oxidative stress.
The anti-inflammatory properties of (-)-Epicatechin gallate have also been extensively documented. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1beta (IL-1beta), and interleukin-6 (IL-6). These effects are mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are central to the inflammatory response. Additionally, (-)-Epicatechin gallate has been found to reduce the expression of adhesion molecules on endothelial cells, thereby inhibiting leukocyte adhesion and subsequent inflammation.
In the realm of anticancer research, (-)-Epicatechin gallate has shown promising results in multiple preclinical studies. Its ability to induce apoptosis in cancer cells while sparing normal cells has made it an attractive candidate for cancer therapy. Mechanistic studies have revealed that (-)-Epicatechin gallate can activate caspase-dependent and caspase-independent apoptosis pathways by disrupting mitochondrial function and enhancing the production of reactive oxygen species within cancer cells.
The chemopreventive potential of (-)-Epicatechin gallate has also been explored in various cancer models. It has been shown to inhibit the initiation and promotion stages of carcinogenesis by modulating key molecular targets such as cyclins, cyclin-dependent kinases (CDKs), and microRNA expression. These effects collectively contribute to the suppression of tumor growth and progression.
Beyond its biological activities, the pharmacokinetic profile of (-)-Epicatechin gallate has been a subject of interest. While its bioavailability is relatively low due to rapid metabolism, recent advancements in formulation technology have aimed at enhancing its delivery and efficacy. Nanoparticle-based delivery systems, lipid nanoparticles, and prodrugs have been developed to improve the stability and bioavailability of this compound, thereby increasing its therapeutic potential.
The role of (-)-Epicatechin gallate in metabolic health has also emerged as an area of active research. Studies have indicated that this compound can improve insulin sensitivity by enhancing glucose uptake in adipocytes and muscle cells. Additionally, it has been shown to modulate lipid metabolism by inhibiting cholesterol synthesis and promoting fatty acid oxidation. These effects make it a promising candidate for managing metabolic syndromes such as obesity and type 2 diabetes.
In conclusion, (-)-Epicatechin gallate, with its CAS No. 1257-08-5, represents a multifaceted compound with significant therapeutic potential across various domains of health and disease. Its potent antioxidant, anti-inflammatory, anticarcinogenic, neuroprotective, and metabolic benefits make it a valuable asset in modern medicine. Ongoing research continues to uncover new mechanisms and applications for this remarkable polyphenol, further solidifying its position as a cornerstone in chemobiomedicine.
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